REACTION_CXSMILES
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[NH2:1][C:2]1[C:6]([C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[O:8])=[CH:5][NH:4][N:3]=1.CN(C)[CH:16]=[CH:17][C:18]([C:20]1[CH:21]=[C:22]([N:26]([CH3:30])[C:27](=[O:29])[CH3:28])[CH:23]=[CH:24][CH:25]=1)=O>C(O)(=O)C>[CH3:30][N:26]([C:22]1[CH:23]=[CH:24][CH:25]=[C:20]([C:18]2[N:3]3[N:4]=[CH:5][C:6]([C:7]([C:9]4[S:10][CH:11]=[CH:12][CH:13]=4)=[O:8])=[C:2]3[N:1]=[CH:16][CH:17]=2)[CH:21]=1)[C:27](=[O:29])[CH3:28]
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Name
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Quantity
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1.936 kg
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Type
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reactant
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Smiles
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NC1=NNC=C1C(=O)C=1SC=CC1
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Name
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|
Quantity
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2.45 kg
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Type
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reactant
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Smiles
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CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)C)C
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Name
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Quantity
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33.3 kg
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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The reaction mixture is evaporated to a residue under reduced pressure
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Type
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TEMPERATURE
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Details
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while maintaining the temperature at approximately 45?C
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Type
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DISSOLUTION
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Details
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The residue is dissolved in methylene chloride (8 L; Spectrum)
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Type
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CUSTOM
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Details
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then precipitated by the addition of 32 L of methyl-t-butyl ether
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Type
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CUSTOM
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Details
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The solid is isolated by filtration
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Type
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WASH
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Details
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the cake washed with a small portion (3.6 L) of methyl-t-butyl ether (Van Waters)
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Type
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ADDITION
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Details
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The solid is suspended in a mixture of hexanes (20 L) and ethyl acetate (20 L)
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 5 minutes
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Duration
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5 min
|
Type
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CUSTOM
|
Details
|
the solid is isolated by filtration
|
Type
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WASH
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Details
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The cake is washed with a small portion (6 L) of hexanes/ethyl acetate (1:1)
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Type
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DISSOLUTION
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Details
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The material is dissolved in hot methylene chloride (17 L)
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Type
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CUSTOM
|
Details
|
the product is precipitated by the addition of hexanes (17 L)
|
Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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FILTRATION
|
Details
|
the solid is collected by filtration
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Type
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CUSTOM
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Details
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The solid may be further purified by crystallization from any one of a variety of known solvents
|
Type
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WASH
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Details
|
washing techniques
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Name
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Type
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|
Smiles
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CN(C(C)=O)C1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)C=2SC=CC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |